molecular formula CH2(CH)3CH3<br>C5H8 B166810 1,3-Pentadiene CAS No. 2004-70-8

1,3-Pentadiene

Cat. No. B166810
CAS RN: 2004-70-8
M. Wt: 68.12 g/mol
InChI Key: PMJHHCWVYXUKFD-SNAWJCMRSA-N
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Description

1,3-Pentadiene, also known as Piperylene, is an organic compound with the formula CH3−CH=CH−CH=CH2 . It is a volatile, flammable hydrocarbon and one of the five positional isomers of pentadiene .


Synthesis Analysis

1,3-Pentadiene can be synthesized through a living anionic technology and a unique alternating strategy. This method allows the preparation of novel and well-defined poly (1,3-pentadiene-co-syrene-co-1,1-diphenylethylene) resins consisting of three alternating sequences of modules .


Molecular Structure Analysis

The molecular structure of 1,3-Pentadiene is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

1,3-Pentadiene may react vigorously with strong oxidizing agents. It may react exothermically with reducing agents to release hydrogen gas. In the presence of various catalysts (such as acids) or initiators, it may undergo exothermic addition polymerization reactions .


Physical And Chemical Properties Analysis

1,3-Pentadiene is a clear colorless liquid with an acrid odor . It has a flash point of -20°F and a boiling point of 5°F . It is highly flammable and insoluble in water .

Scientific Research Applications

Food Preservation

  • Scientific Field: Food Science
  • Methods of Application: The production of 1,3-Pentadiene was studied in 91 strains of the yeast Debaryomyces hansenii, and it was found that nearly 96% were able to produce this compound .
  • Results: A specific PCR assay was developed based on the gene sequence to discern between 1,3-Pentadiene producer (P) and non-producer (NP) strains . This method could be applied for the selection of NP D. hansenii strains, useful in biotechnological food production and as a biocontrol agent .

Polymer Production

  • Scientific Field: Polymer Science
  • Application Summary: 1,3-Pentadiene is used in the production of sequence-controlled polymer products such as synthesized rubber (SSBR), thermoplastic elastomer (SBS and SIS), and thermoplastic resin (K-resin and CBC) .
  • Methods of Application: Styrene (ST) and conjugated dienes like 1,3-Pentadiene undergo Living Cationic Alternating Copolymerization (LCAP) to produce these polymers . These polymers are then modified through various methods such as selective hydrogenation, full hydrogenation, cationic cyclization, and epoxidation .
  • Results: The resulting high-performance products (SEBS, SEPS, and CBC) are widely used in automotive tires, asphalt modification, pressure-sensitive adhesives, lube viscosity index improver, medical equipment, children’s toys, and other fields .

Monomer for Plastics, Adhesives, and Resins

  • Scientific Field: Material Science
  • Application Summary: 1,3-Pentadiene, also known as Piperylene, is used as a monomer in the manufacturing of plastics, adhesives, and resins .
  • Methods of Application: Piperylene is obtained as a byproduct of ethylene production from crude oil, combustion of biomass, waste incineration, and exhaust gases .
  • Results: The resulting materials are used in a variety of applications, including packaging, automotive components, and construction materials .

Cycloaddition Reactions

  • Scientific Field: Organic Chemistry
  • Application Summary: 1,3-Pentadiene participates in cycloaddition reactions, which are a type of chemical reaction where two unsaturated molecules (or parts of the same molecule) combine with the loss of a small molecule like water to form a cyclic compound .
  • Methods of Application: An example of a cycloaddition reaction involving 1,3-Pentadiene is the Diels-Alder reaction, where it reacts with an alkene to form a six-membered ring .
  • Results: The products of these reactions are cyclic compounds that are used in the synthesis of a wide range of chemicals .

Synthesis of Sulfolene

  • Scientific Field: Organic Chemistry
  • Application Summary: 1,3-Pentadiene, also known as Piperylene, is a typical diene that forms a sulfolene upon treatment with sulfur dioxide .
  • Methods of Application: The reaction involves the addition of sulfur dioxide to 1,3-Pentadiene, resulting in the formation of a cyclic compound known as sulfolene .
  • Results: Sulfolene is a useful compound in organic synthesis, particularly in the preparation of other sulfur-containing compounds .

Plant Metabolism and Defense

  • Scientific Field: Plant Biology
  • Application Summary: 1,3-Pentadiene is involved in the production of certain metabolites in plants .
  • Methods of Application: In plants, 1,3-Pentadiene undergoes various enzymatic transformations to produce a variety of metabolites .
  • Results: Some of these metabolites are signaling molecules, some are used in plant defense as antifeedants, and some are precursors to other metabolites that are used by the plant .

Safety And Hazards

1,3-Pentadiene is extremely flammable and its vapors are irritating to the eyes and the respiratory system . It is subject to polymerization if heated or contaminated . If the polymerization takes place inside a container, the container may violently rupture .

properties

IUPAC Name

(3E)-penta-1,3-diene
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InChI

InChI=1S/C5H8/c1-3-5-4-2/h3-5H,1H2,2H3/b5-4+
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InChI Key

PMJHHCWVYXUKFD-SNAWJCMRSA-N
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Canonical SMILES

CC=CC=C
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Isomeric SMILES

C/C=C/C=C
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Molecular Formula

C5H8, CH2(CH)3CH3
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Related CAS

25549-62-6
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DSSTOX Substance ID

DTXSID50858710
Record name (3E)-1,3-Pentadiene
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Molecular Weight

68.12 g/mol
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Physical Description

1,3-pentadiene appears as a clear colorless liquid with an acrid odor. A dangerous fire risk. Vapors are irritating to the eyes and respiratory system. Subject to polymerization if heated or contaminated. If the polymerization takes place inside a container, the container may violently rupture. Insoluble in water. Used to make intermediates and polymers., Liquid, Colorless liquid; [Hawley], Colorless liquid; [HSDB] Unpleasant odor; [CHEMINFO], COLOURLESS LIQUID.
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Boiling Point

109 °F at 760 mmHg (NFPA, 2010), 42 °C
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Flash Point

-20 °F (USCG, 1999), -29 °C (CLOSED CUP), -28 °C c.c.
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Solubility

SOL IN ALL PROP IN ALC, ETHER, ACETONE, BENZENE, HEPTANE, & CARBON TETRACHLORIDE, MISCIBLE WITH ALCOHOL, ETHER, ACETONE, BENZENE, Water solubility of >341 mg/l at room temperature., Solubility in water, g/100ml: 0.069 (very poor)
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Density

0.6834 at 68 °F (average value for cis and trans isomers) (USCG, 1999) - Less dense than water; will float, 0.6760 @ 20 °C/4 °C, 0.6710 g/ml @ 25 °C, 0.7 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.7
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Vapor Density

2.35 (AIR= 1), Relative vapor density (air = 1): 2.35
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Vapor Pressure

405.0 [mmHg], 411.0 [mmHg], 405 mm Hg @ 25 °C, 411 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 53.3
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Impurities

Cyclopentene
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Product Name

1,3-Pentadiene

Color/Form

Colorless liquid

CAS RN

504-60-9, 2004-70-8, 41050-31-1, 68308-15-6
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.282
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-PENTADIENE, (3E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00OA1GPF8R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,3-PENTADIENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6063
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRANS-1,3-PENTADIENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6139
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,3-PENTADIENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1722
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-222 °F (USCG, 1999), -87.5 °C, -87 °C
Record name 1,3-PENTADIENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/7482
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRANS-1,3-PENTADIENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6139
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,3-PENTADIENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1722
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Pentadiene
Reactant of Route 2
1,3-Pentadiene
Reactant of Route 3
1,3-Pentadiene
Reactant of Route 4
Reactant of Route 4
1,3-Pentadiene
Reactant of Route 5
1,3-Pentadiene
Reactant of Route 6
1,3-Pentadiene

Citations

For This Compound
10,200
Citations
B Atakan, A Lamprecht, K Kohse-Höinghaus - Combustion and flame, 2003 - Elsevier
Fuel-rich laminar premixed flat flames of an acetylene/propene (1:1) mixture and of 1,3-pentadiene were investigated at 50 mbar in order to compare their flame chemistries for identical …
Number of citations: 70 www.sciencedirect.com
G Natta, L Porri, S Valenti - Die Makromolekulare Chemie, 1963 - giulionatta.it
It has been recently reported1) that by polymerizing the trans isomer of 1, 3-pentadiene with stereospecific catalysts prepared from aluminum trialkyls and titanium tetraalkoxides, …
Number of citations: 109 www.giulionatta.it
A Bahta, R Simonaitis, J Heicklen - International journal of …, 1984 - Wiley Online Library
The reactions of O 3 with ethylene, allene, 1,3‐butadiene, and trans‐1,3‐pentadiene have been studied in the presence of excess O 2 over the temperature range 232 to 298 K. The …
Number of citations: 25 onlinelibrary.wiley.com
G Ricci, C Bosisio, L Porri - Macromolecular rapid …, 1996 - Wiley Online Library
Polymerization of 1,3â•’butadiene, 4â•’methylâ•’1,3â•’pentadiene and styrene with catalyst systems based on Page 1 Mucronzol. Rapid Cotnnzrcrz. (1996) 78 I Polymerization of 1,3-…
Number of citations: 62 onlinelibrary.wiley.com
SE Pinches, P Apps - International Journal of Food Microbiology, 2007 - Elsevier
The ability of two strains of Trichoderma, isolated from food, to produce the Volatile Organic Compounds 1,3-pentadiene and styrene was investigated. One of the strains had been …
Number of citations: 56 www.sciencedirect.com
G Natta, L Porri, P Corradini, G Zanini… - Journal of Polymer …, 1961 - Wiley Online Library
Crystalline polymers of 1,3‐pentadiene, which are composed of trans‐1,4 units and show an isotactic configuration of the tertiary carbon atoms, have been obtained with the use of the …
Number of citations: 102 onlinelibrary.wiley.com
JF Garst, TM Bockman, R Batlaw - Journal of the American …, 1986 - ACS Publications
2 nonconjugated alkenes no evidence of hydrogen atom transfer has been presented. Indeed, reactions of HCo (CO) 4with simple alkenes such as 1-heptene have more complex rate …
Number of citations: 41 pubs.acs.org
VA Rozentsvet, VG Kozlov, NA Korovina… - Kinetics and Catalysis, 2015 - Springer
3-Pentadiene cationic polymerization under the action of titanium tetrachloride-carboxylic acid (CF 3 COOH, CF 3 COOD, CCl 3 COOH, CHCl 2 COOH, CH 2 ClCOOH, CH 3 COOH, and …
Number of citations: 10 link.springer.com
G Natta, L Porri, A Carbonaro… - … Chemistry and Physics, 1964 - Wiley Online Library
The polymerization of 1,3‐pentadiene by soluble aluminum alkyl‐titanium alkoxide catalysts is reported. Both the cis and trans isomers of 1,3‐pentadiene are polymerized by these …
Number of citations: 98 onlinelibrary.wiley.com
RM Kennedy, SJ Hetzel - Industrial & Engineering Chemistry, 1950 - ACS Publications
The most frequent occurrence of cyclopentadiene is in the low boiling fractions ofcoke-oven distillates. Wilson and Wells (IS) have surveyed the sources and methods of producing …
Number of citations: 27 pubs.acs.org

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